![molecular formula C12H16O6 B013832 Phenyl alpha-D-glucopyranoside CAS No. 4630-62-0](/img/structure/B13832.png)
Phenyl alpha-D-glucopyranoside
Overview
Description
Phenyl alpha-D-glucopyranoside is a bioactive compound . It is a reagent used in chemical synthesis . It is a white to light yellow powder to crystal .
Synthesis Analysis
Phenyl alpha-D-glucopyranoside can be used as a starting material for the synthesis of various derivatives of beta-D-glucopyranosides with potential application as anti-HIV agents . It can also be used as a model for glycosides in the gas phase for their spectroscopic investigation .Molecular Structure Analysis
The molecular formula of Phenyl alpha-D-glucopyranoside is C12H16O6 . It has a molecular weight of 256.25 . The structure of Phenyl alpha-D-glucopyranoside is composed of a typical TIM barrel catalytic domain A, a loop-rich domain B, and a conserved domain C .Chemical Reactions Analysis
Phenyl alpha-D-glucopyranoside is used in chemical synthesis . It is also used as a reagent in the activity assay and inhibitor screening of alpha-glucosidase .Physical And Chemical Properties Analysis
Phenyl alpha-D-glucopyranoside is a solid at 20 degrees Celsius . It has a melting point of 171.0 to 175.0 degrees Celsius . Its specific rotation is +175 to +185 degrees (C=1, H2O) . It is very faintly soluble in hot water .Scientific Research Applications
Conformational Analysis
Phenyl alpha-D-glucopyranoside is used in the study of conformational landscapes of monosaccharide derivatives. The conformational distributions of these compounds in solution can be explored using a combined experimental and theoretical approach . This includes the use of vibrational optical activity (VOA), infrared, Raman, and other spectroscopic techniques . The conformational preferences of these compounds can vary significantly depending on the solvent used .
Anti-inflammatory Activity
Phenyl alpha-D-glucopyranoside exhibits anti-inflammatory activity in lipopolysaccharide-activated RAW 264.7 cells . It inhibits nitric oxide production and significantly reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . It also attenuates proinflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and other inflammation-related genes .
Inhibition of Adhesion and MMP Activity
Phenyl alpha-D-glucopyranoside can abolish increased adhesion, ninjurin 1 (Ninj1) expression, and matrix metalloproteinase (MMP) activity induced by endotoxin treatment . This suggests potential applications in the treatment of diseases where these processes play a crucial role.
Inhibition of NF-κB Nuclear Translocation
Phenyl alpha-D-glucopyranoside inhibits the nuclear translocation of nuclear factor-κB (NF-κB), a key transcription factor involved in the inflammatory process . This could have implications for the treatment of conditions where NF-κB plays a significant role.
Reagent in Chemical Synthesis
Phenyl alpha-D-glucopyranoside is used as a reagent in chemical synthesis . It can be used in the synthesis of various organic compounds.
Mediating Bitter Taste
Phenyl alpha-D-glucopyranoside can mediate bitter taste in response to beta-glucopyranosides . This could have potential applications in the food and beverage industry.
Mechanism of Action
- Phenyl alpha-D-glucopyranoside (also known as phenyl α-D-glucoside) is a natural compound found in certain plants . Its primary targets are not extensively studied, but it exhibits anti-inflammatory activity.
- In particular, it inhibits nitric oxide (NO) production and suppresses the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) in murine Raw 264.7 macrophages .
- Phenyl alpha-D-glucopyranoside interacts with inflammatory pathways. It attenuates proinflammatory cytokines (such as tumor necrosis factor-α and interleukin-1β) and other inflammation-related genes .
- Additionally, it inhibits increased adhesion, ninjurin 1 (Ninj1) expression, and matrix metalloproteinase (MMP) activity induced by endotoxin treatment .
- The compound’s anti-inflammatory effects are attributed to its interference with nuclear factor-κB (NF-κB) nuclear translocation, a key step in the inflammatory process .
- Phenyl alpha-D-glucopyranoside impacts pathways related to inflammation, cytokine production, and adhesion molecules .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Safety and Hazards
Phenyl alpha-D-glucopyranoside should be stored at temperatures below 0 degrees Celsius . It is heat sensitive . It is advised to avoid dust formation . It is also recommended to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Personal protective equipment should be used .
Future Directions
Phenyl alpha-D-glucopyranoside has potential applications in the treatment of type 2 diabetes . It can be used in the activity assay and inhibitor screening of alpha-glucopyranoside . The small structural changes between sugar units are amplified by the formation of intra and intermolecular hydrogen bond networks, helping other molecules (proteins, receptors) to easily read the sugar code of glycans .
properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O6/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10+,11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZJDVYDSZTRFS-ZIQFBCGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401311850 | |
Record name | Phenyl α-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401311850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl alpha-D-glucopyranoside | |
CAS RN |
4630-62-0 | |
Record name | Phenyl α-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4630-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-D-Glucopyranoside, phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004630620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl α-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401311850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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